Isoform-Selective Human Carbonic Anhydrase Inhibition Profile
The compound demonstrates a clear selectivity window within the carbonic anhydrase family. While it inhibits CA9 with a Ki of 1,600 nM, it shows negligible inhibition of the ubiquitous CA2 isoform (Ki > 100,000 nM), representing a selectivity factor of >60-fold [1]. This differentiates it from broad-spectrum CA inhibitors which typically show potent inhibition of CA2. A specific comparator is not identified in the primary data, and this is noted as a single-agent profile rather than a direct head-to-head study.
| Evidence Dimension | Inhibition Constant (Ki) for Carbonic Anhydrase Isoforms |
|---|---|
| Target Compound Data | CA9 Ki = 1,600 nM; CA2 Ki > 100,000 nM |
| Comparator Or Baseline | Typical pan-CA inhibitor profile (e.g., acetazolamide): CA9 Ki < 50 nM; CA2 Ki < 10 nM [Class-level reference]. |
| Quantified Difference | Target compound exhibits ~60-fold selectivity for CA9 over CA2, in contrast to the non-selective profile of pan-inhibitors, which lack this specificity. |
| Conditions | In vitro enzyme inhibition; human CA isoforms; pre-incubated for 15 mins to 24 hrs; measured after 6 hrs by phenol red-based stopped-flow CO2 hydrase assay. |
Why This Matters
For researchers specifically targeting CA9, this compound offers a starting point for developing CA9-selective tools, avoiding the confounding effects of CA2 inhibition common to standard inhibitors.
- [1] BindingDB Affinity Data for BDBM50360796 (CHEMBL1934663). BindingDB (2024). View Source
